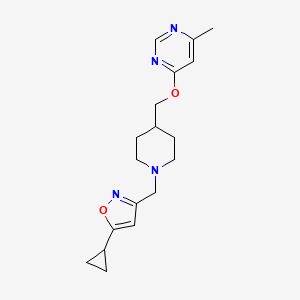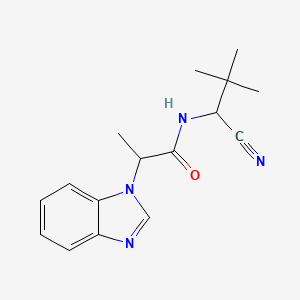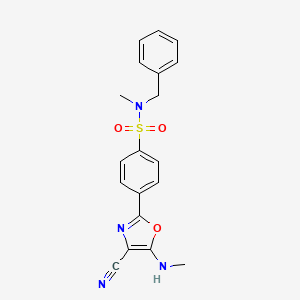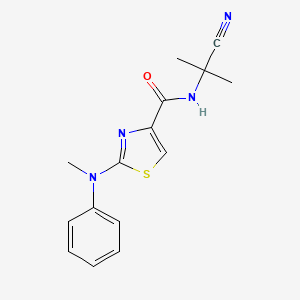
4-Isopropylquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylquinazolin-2(1H)-one, also known as IQ-1, is a small molecule inhibitor that is used in scientific research. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- 4-Isopropylquinazolin-2(1H)-one has been studied extensively in various chemical reactions, such as N-oxidation, reaction with alkali, sulfur dioxide, hydrogen cyanide, Grignard reagent, phenyllithium, benzoyl chloride, acetic anhydride, phosphorus oxychloride, and tosyl chloride. These studies offer insights into the versatile reactivity of this compound (Hayashi & Higashino, 1964).
Antitumor Properties
- A derivative of 4-Isopropylquinazolin-2(1H)-one exhibited high antiproliferative activity in human tumor cell lines and showed potential as a tubulin-binding tumor-vascular disrupting agent, indicating its potential in cancer therapeutics (Cui et al., 2017).
Eco-friendly Synthesis
- Eco-friendly synthesis methods for derivatives of 4-Isopropylquinazolin-2(1H)-one have been developed, using ionic liquids or ionic liquid-water without additional catalysts. This approach aligns with green chemistry principles (Chen et al., 2007).
Novel Catalyst Development
- The compound has also been used in the development of novel catalysts for synthesizing various derivatives. This includes catalysts like Cp*Rh(III) and Sc(OTf)3 for the synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives (Niu et al., 2018).
Antiallergic Activity
- Some analogs of 4-Isopropylquinazolin-2(1H)-one, specifically 3-Amino-4-hydroxyquinolin-2(1H)-one compounds, demonstrated antiallergic activity, showcasing the compound's potential in allergy treatments (Suzuki et al., 1977).
Antitumor Agent Development
- 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent related to 4-Isopropylquinazolin-2(1H)-one, was shown to induce cell cycle arrest and apoptosis in tumor cells, further highlighting its importance in cancer research (Mukherjee et al., 2010).
Catalyst for Synthesis
- Silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, indicating the compound's role in facilitating more sustainable chemical processes (Niknam et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-propan-2-yl-3H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSSEQZAJCYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CC=CC2=NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylquinazolin-2(1H)-one | |
CAS RN |
107289-03-2 |
Source


|
| Record name | 4-(propan-2-yl)-1,2-dihydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)


![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)


![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)




![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)